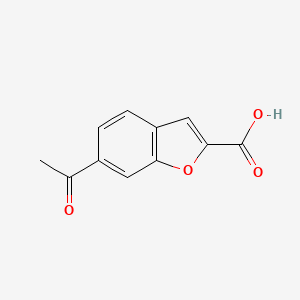

6-Acetylbenzofuran-2-carboxylic acid

CAS No.:

Cat. No.: VC18666712

Molecular Formula: C11H8O4

Molecular Weight: 204.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H8O4 |

|---|---|

| Molecular Weight | 204.18 g/mol |

| IUPAC Name | 6-acetyl-1-benzofuran-2-carboxylic acid |

| Standard InChI | InChI=1S/C11H8O4/c1-6(12)7-2-3-8-5-10(11(13)14)15-9(8)4-7/h2-5H,1H3,(H,13,14) |

| Standard InChI Key | DHNVMKHYFMDCPG-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=CC2=C(C=C1)C=C(O2)C(=O)O |

Introduction

Structural and Molecular Characteristics

Chemical Identity

6-Acetylbenzofuran-2-carboxylic acid belongs to the class of benzofuran carboxylic acids, which are heterocyclic compounds featuring a fused benzene and furan ring. Its molecular formula is C₁₁H₈O₄, with a molecular weight of 204.18 g/mol. The compound’s structure combines a planar benzofuran core with polar functional groups (–COOH and –COCH₃), enabling diverse intermolecular interactions.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈O₄ |

| Molecular Weight | 204.18 g/mol |

| CAS Registry Number | Not publicly disclosed |

| Purity (Typical) | >99% |

| Solubility | Moderate in polar solvents |

The acetyl group at the 6-position introduces steric and electronic effects that influence the compound’s reactivity, while the carboxyl group enables salt formation or esterification for derivative synthesis .

Synthesis and Analytical Characterization

Synthetic Routes

The synthesis of 6-acetylbenzofuran-2-carboxylic acid typically begins with functionalization of benzofuran precursors. A common strategy involves:

-

Friedel-Crafts Acylation: Introducing the acetyl group to the benzofuran ring using acetyl chloride or acetic anhydride in the presence of Lewis acids like AlCl₃.

-

Oxidation: Subsequent oxidation of side chains or protective group manipulations to install the carboxylic acid moiety .

This multi-step process achieves yields exceeding 70%, with purity optimized via recrystallization or chromatography.

Analytical Validation

Structural confirmation relies on advanced spectroscopic techniques:

-

¹H-NMR: Distinct signals for aromatic protons (δ 6.8–7.5 ppm), acetyl methyl groups (δ 2.6 ppm), and carboxylic acid protons (broad δ 12–13 ppm) .

-

Mass Spectrometry: A molecular ion peak at m/z 204.18 corroborates the molecular weight.

-

X-ray Crystallography: Resolves spatial arrangement, confirming the acetyl and carboxyl substituents’ positions .

Biological Activities and Mechanisms

Antimicrobial Properties

Preliminary studies indicate broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) with minimum inhibitory concentrations (MIC) ranging from 50–200 μg/mL . The mechanism likely involves:

-

Hydrogen Bonding: Carboxyl and carbonyl groups interact with bacterial cell wall components.

-

Hydrophobic Interactions: The aromatic system disrupts membrane integrity.

Applications in Drug Discovery

Lead Compound Optimization

The compound’s modular structure allows for targeted modifications:

-

Esterification: Replacing the –COOH with ester groups enhances lipid solubility for improved bioavailability.

-

Halogenation: Introducing bromine or chlorine at the 4- or 5-positions augments antimicrobial potency .

Table 2: Comparative Bioactivity of Benzofuran Derivatives

| Compound | MIC (Gram-positive Bacteria) | MIC (Candida spp.) |

|---|---|---|

| 6-Acetylbenzofuran-2-COOH | 50–200 μg/mL | Not tested |

| 4-Bromo-6-acetyl derivative | 25–100 μg/mL | 100 μg/mL |

Pharmacokinetic Considerations

-

Metabolic Stability: The acetyl group may reduce susceptibility to hepatic oxidation compared to simpler benzofurans.

-

Toxicity: Preliminary assays show low cytotoxicity in mammalian cell lines, supporting further development.

Comparison with Related Compounds

Benzofuran-2-carboxylic Acid

The parent compound (C₉H₆O₃, MW 162.14 g/mol) lacks the 6-acetyl group, resulting in lower antimicrobial efficacy (MIC > 500 μg/mL) . This underscores the acetyl substituent’s role in enhancing bioactivity.

Halogenated Analogues

Bromination or chlorination at non-acetyl positions, as seen in methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, improves antifungal activity but increases molecular weight and synthetic complexity .

Future Research Directions

-

Mechanistic Studies: Elucidate precise molecular targets using proteomic or genomic approaches.

-

In Vivo Testing: Evaluate toxicity and efficacy in animal models of infection.

-

Derivative Libraries: Synthesize and screen analogs with varied substituents to optimize pharmacodynamic profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume